molecular formula C17H16O2 B3334497 (+/-)-trans-1,3-Diphenylallyl acetate CAS No. 87751-69-7

(+/-)-trans-1,3-Diphenylallyl acetate

Cat. No.: B3334497
CAS No.: 87751-69-7
M. Wt: 252.31 g/mol
InChI Key: UVJZGFKZGQSKDV-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-trans-1,3-Diphenylallyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trans-configuration, meaning the two phenyl groups are on opposite sides of the double bond, which can influence its chemical behavior and physical properties.

Scientific Research Applications

(+/-)-trans-1,3-Diphenylallyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action for ester formation involves several steps. It starts with the protonation of the carbonyl oxygen to increase the reactivity of the ester. Then, a nucleophile reacts with the electrophilic carbonyl carbon atom to form an intermediate. This intermediate undergoes structural rearrangements to form the final product .

Safety and Hazards

“Acetic acid, 1,3-Diphenylallyl ester” is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions in the study and application of esters like “Acetic acid, 1,3-Diphenylallyl ester” could involve the development of greener and more sustainable protocols for their synthesis . Additionally, advancements in the understanding of their reactivity and the development of new synthetic pathways could open up new possibilities in their use in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-1,3-Diphenylallyl acetate typically involves the esterification of trans-1,3-diphenylallyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-1,3-Diphenylallyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to trans-1,3-diphenylallyl alcohol and acetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Trans-1,3-diphenylallyl alcohol and acetic acid.

    Reduction: Trans-1,3-diphenylallyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.

    Isoamyl acetate: Known for its banana-like odor, used in flavorings and fragrances.

    Methyl salicylate: An ester with a wintergreen scent, used in topical analgesics.

Uniqueness

(+/-)-trans-1,3-Diphenylallyl acetate is unique due to its trans-configuration and the presence of two phenyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(E)-1,3-diphenylprop-2-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-14(18)19-17(16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h2-13,17H,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJZGFKZGQSKDV-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(/C=C/C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87751-69-7
Record name (+/-)-trans-1,3-Diphenylallyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-trans-1,3-Diphenylallyl acetate
Reactant of Route 2
Reactant of Route 2
(+/-)-trans-1,3-Diphenylallyl acetate
Reactant of Route 3
Reactant of Route 3
(+/-)-trans-1,3-Diphenylallyl acetate
Reactant of Route 4
Reactant of Route 4
(+/-)-trans-1,3-Diphenylallyl acetate
Reactant of Route 5
Reactant of Route 5
(+/-)-trans-1,3-Diphenylallyl acetate
Reactant of Route 6
(+/-)-trans-1,3-Diphenylallyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.